![molecular formula C9H9ClN2O2S B14341728 ({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid CAS No. 92979-80-1](/img/structure/B14341728.png)
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid is an organic compound that features a hydrazone functional group attached to a chlorophenyl ring and a sulfanylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid typically involves the reaction of 4-chlorophenylhydrazine with a suitable aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with a thiol-containing compound, such as thioglycolic acid, under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including the use of catalysts and solvents, to enhance the efficiency and scalability of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, particularly at the para position relative to the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of ({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s structural features allow it to participate in various biochemical pathways, modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
({[2-(4-Bromophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid: Similar structure with a bromine atom instead of chlorine.
({[2-(4-Methylphenyl)hydrazinylidene]methyl}sulfanyl)acetic acid: Contains a methyl group instead of chlorine.
({[2-(4-Nitrophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid: Features a nitro group instead of chlorine.
Uniqueness
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and biological activity. The electron-withdrawing nature of chlorine can enhance the compound’s stability and its ability to interact with specific molecular targets.
Eigenschaften
CAS-Nummer |
92979-80-1 |
|---|---|
Molekularformel |
C9H9ClN2O2S |
Molekulargewicht |
244.70 g/mol |
IUPAC-Name |
2-[[(4-chlorophenyl)hydrazinylidene]methylsulfanyl]acetic acid |
InChI |
InChI=1S/C9H9ClN2O2S/c10-7-1-3-8(4-2-7)12-11-6-15-5-9(13)14/h1-4,6,12H,5H2,(H,13,14) |
InChI-Schlüssel |
AGTFLIRITIEEPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NN=CSCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


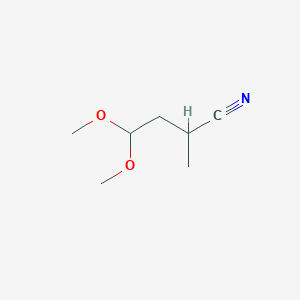
![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)

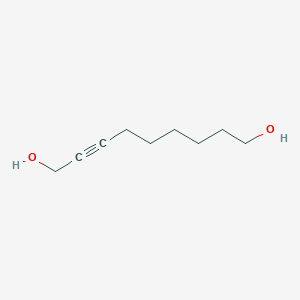
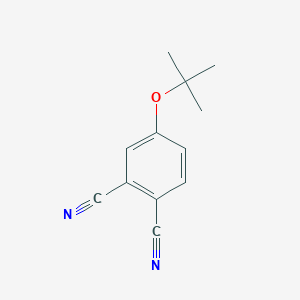

![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)
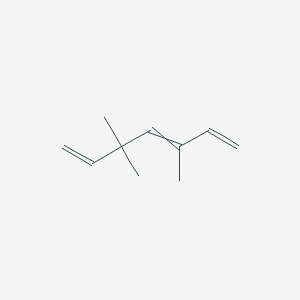
![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)

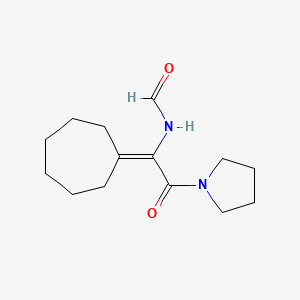

![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)
